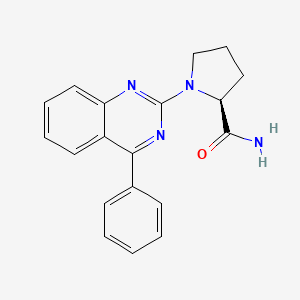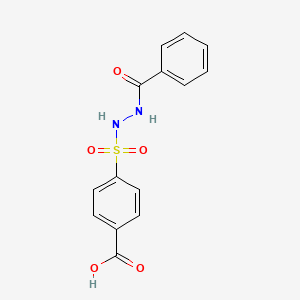![molecular formula C14H21NO B7519614 N-cyclopropyltricyclo[3.3.1.1~3,7~]decane-1-carboxamide](/img/structure/B7519614.png)
N-cyclopropyltricyclo[3.3.1.1~3,7~]decane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyltricyclo[3.3.1.1~3,7~]decane-1-carboxamide, also known as CTDP, is a cyclic compound that has been of interest to the scientific community due to its potential applications in drug discovery and development. CTDP is a unique compound that exhibits a range of biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
The exact mechanism of action of N-cyclopropyltricyclo[3.3.1.1~3,7~]decane-1-carboxamide is not fully understood, but it is believed to act by modulating the activity of certain neurotransmitters in the brain. N-cyclopropyltricyclo[3.3.1.1~3,7~]decane-1-carboxamide has been shown to bind to specific receptors in the brain, which can result in the modulation of neuronal activity. The compound has also been shown to inhibit the activity of certain enzymes, which can lead to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
N-cyclopropyltricyclo[3.3.1.1~3,7~]decane-1-carboxamide has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and anticonvulsant properties. The compound has also been shown to have a neuroprotective effect, which may be beneficial in the treatment of neurological disorders. N-cyclopropyltricyclo[3.3.1.1~3,7~]decane-1-carboxamide has been shown to modulate the activity of certain neurotransmitters in the brain, which can result in a reduction in pain and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-cyclopropyltricyclo[3.3.1.1~3,7~]decane-1-carboxamide in lab experiments is its unique structure and biological activity. The compound has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research. However, the synthesis of N-cyclopropyltricyclo[3.3.1.1~3,7~]decane-1-carboxamide is a complex process that requires a high level of expertise and precision. Additionally, the compound is not widely available, which can make it difficult to obtain for research purposes.
Direcciones Futuras
There are several future directions for research on N-cyclopropyltricyclo[3.3.1.1~3,7~]decane-1-carboxamide. One area of interest is the development of new drugs based on the structure of N-cyclopropyltricyclo[3.3.1.1~3,7~]decane-1-carboxamide. The compound has been shown to exhibit a range of biological activities, making it a promising candidate for drug discovery and development. Additionally, further research is needed to fully understand the mechanism of action of N-cyclopropyltricyclo[3.3.1.1~3,7~]decane-1-carboxamide and its potential applications in the treatment of neurological disorders. Finally, the synthesis of N-cyclopropyltricyclo[3.3.1.1~3,7~]decane-1-carboxamide could be optimized to make it more widely available for research purposes.
Métodos De Síntesis
The synthesis of N-cyclopropyltricyclo[3.3.1.1~3,7~]decane-1-carboxamide involves a multistep process that requires the use of specialized equipment and reagents. The first step involves the preparation of the starting material, which is then subjected to a series of reactions to produce the final product. The synthesis of N-cyclopropyltricyclo[3.3.1.1~3,7~]decane-1-carboxamide is a complex process that requires a high level of expertise and precision.
Aplicaciones Científicas De Investigación
N-cyclopropyltricyclo[3.3.1.1~3,7~]decane-1-carboxamide has been the subject of extensive scientific research due to its potential applications in drug discovery and development. The compound has been shown to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. N-cyclopropyltricyclo[3.3.1.1~3,7~]decane-1-carboxamide has also been investigated for its potential use in the treatment of neurological disorders, such as epilepsy and Parkinson's disease.
Propiedades
IUPAC Name |
N-cyclopropyladamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c16-13(15-12-1-2-12)14-6-9-3-10(7-14)5-11(4-9)8-14/h9-12H,1-8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBCVRGSRJOQNPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

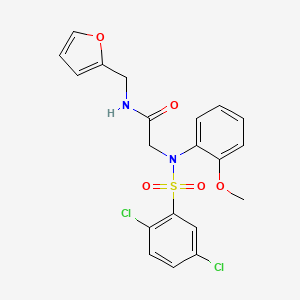
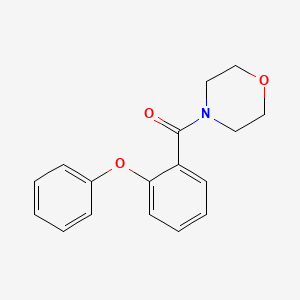
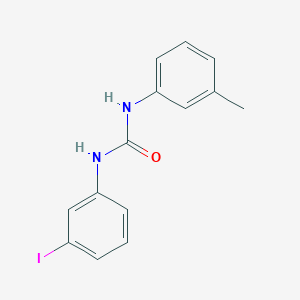
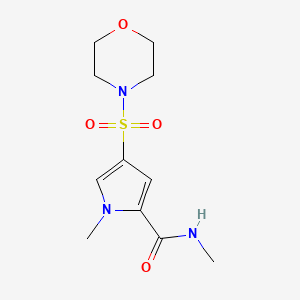
![1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-4-phenylbutane-1,4-dione](/img/structure/B7519572.png)
![N-[3-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-4-methylphenyl]acetamide](/img/structure/B7519574.png)
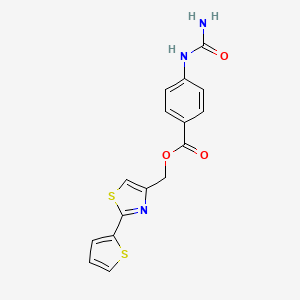
![[3-(Azepane-1-carbonyl)-5-nitrophenyl]-(azepan-1-yl)methanone](/img/structure/B7519585.png)
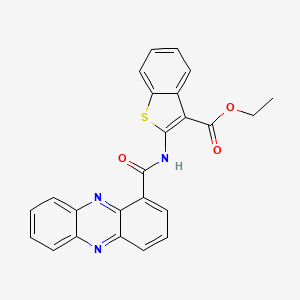
![3-[4-[(1,3-Benzodioxole-5-carbonylamino)sulfamoyl]phenyl]propanoic acid](/img/structure/B7519592.png)
![(3-chlorophenyl)-[4-(1H-indazole-3-carbonyl)piperazin-1-yl]methanone](/img/structure/B7519605.png)
![2-methylbutyl 2-amino-1-(4-hydroxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B7519606.png)
